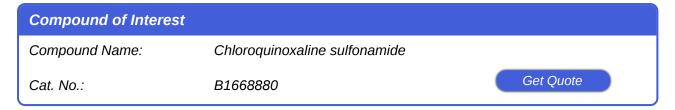


Chloroquinoxaline Sulfonamide Analogs: A Comparative Guide to a Class of Anticancer Agents

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various chloroquineoxaline sulfonamide analogs and related quinoxaline sulfonamide derivatives against a range of cancer cell lines. The information presented is collated from recent studies and is intended to support research and development efforts in the field of oncology.

Quantitative Efficacy Against Cancer Cell Lines

The cytotoxic effects of different quinoxaline sulfonamide analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth. The data below summarizes the IC50 values for several novel analogs.

Table 1: IC50 Values of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted Benzene Sulfonamide Derivatives



Compound	R	х	HCT116 (Colon) IC50 (μM)	Hep G2 (Liver) IC50 (μΜ)	MCF-7 (Breast) IC50 (μΜ)
VIIIa	Н	0	> 50	9.8	> 50
VIIIc	4-Cl	0	2.5	> 50	9
VIIIe	4-F	0	8.4	> 50	> 50
XVa	Н	-	4.4	9.9	5.3

Data extracted from a study on the design and synthesis of new quinoxaline derivatives as anticancer agents and apoptotic inducers[1].

Table 2: IC50 Values of Sulfonamide Derivatives of

Quinoxaline 1.4-Dioxides

Compound	MCF-7 (Breast) IC50 (μΜ)	Capan-1 (Pancreatic) IC50 (µM)	DND-41 (Leukemia) IC50 (μΜ)	HL60 (Leukemia) IC50 (μΜ)	Z138 (Lymphoma) IC50 (µM)
7b	>20	2.5	3.2	1.1	1.8
7f	1.7	1.3	2.1	0.8	1.5
7h	1.3	1.5	1.9	1.6	2.1
18	8.9	15.1	>20	1.5	4.3
Doxorubicin	0.04	0.03	0.02	0.01	0.05
Etoposide	0.8	1.1	0.13	0.3	2.3

Data from a study on the synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors[2][3][4].

Table 3: IC50 Values of Other Relevant Quinoxaline Analogs



Compound	Cell Line	Cancer Type	IC50 (μM)
Chloroquinoxaline Sulfonamide (CQS)	B16	Murine Melanoma	1.8[5]
Compound 11	HCT116	Colon Carcinoma	2.5[5]
Compound 11	MCF-7	Breast Adenocarcinoma	9[5]
Compound 17	A549	Lung Cancer	46.6 ± 7.41[5]
Compound 17	HCT-116	Colon Cancer	48 ± 8.79[5]
Compound 18	MCF-7	Breast Adenocarcinoma	22.11 ± 13.3[5]

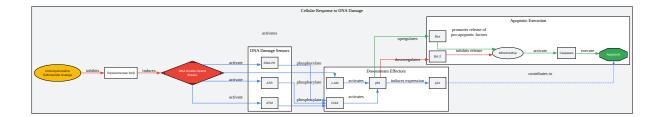
This table includes data for the parent compound CQS and other quinoxaline derivatives for comparative purposes[5].

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

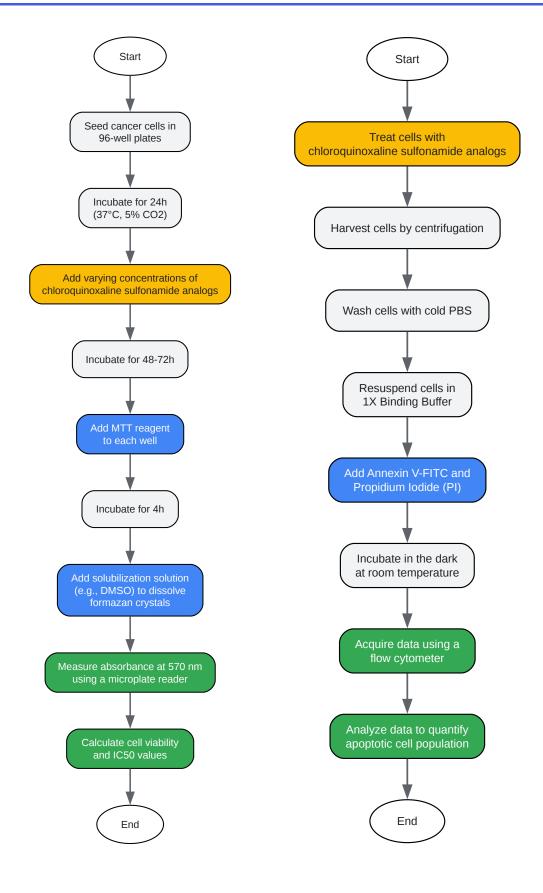
Chloroquinoxaline sulfonamide (CQS) and its analogs primarily exert their anticancer effects by acting as topoisomerase II α and topoisomerase II β poisons. This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks and the accumulation of unrepaired DNA, which ultimately triggers apoptosis[6].

The signaling cascade initiated by topoisomerase II inhibition is a complex process involving several key protein kinases and transcription factors.

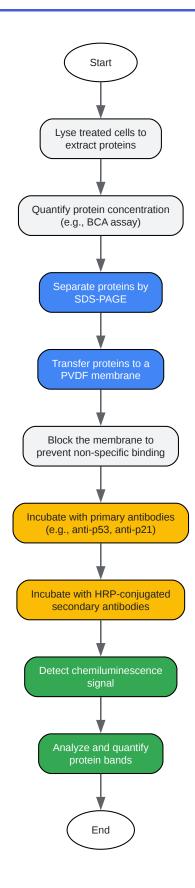












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- To cite this document: BenchChem. [Chloroquinoxaline Sulfonamide Analogs: A Comparative Guide to a Class of Anticancer Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668880#efficacy-of-chloroquinoxaline-sulfonamide-analogs-against-cancer-cell-lines]

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